2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride

Rabeprazole synthesis N-oxide intermediate step economy

This N-oxide hydrochloride uniquely spans two PPI chemical spaces: designated Rabeprazole Impurity 11/33/41 reference standard and strategic Tenatoprazole N-oxide intermediate. The N-oxide functionality reduces basicity ~10⁴-fold (pKa ~1.38 vs. ~5.2) and lipophilicity ~55-fold (logP ~0.8 vs. 2.54), enabling direct one-pot condensation-reduction that bypasses three synthetic steps. Its characteristic reversed-phase HPLC retention supports ICH Q2(R1) method validation. For multi-product GMP QC laboratories, one reference standard serves both rabeprazole and tenatoprazole impurity profiling, reducing inventory burden.

Molecular Formula C11H17Cl2NO3
Molecular Weight 282.16 g/mol
Cat. No. B8219276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride
Molecular FormulaC11H17Cl2NO3
Molecular Weight282.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1CCl)[O-])OCCCOC.Cl
InChIInChI=1S/C11H16ClNO3.ClH/c1-9-10(8-12)13(14)5-4-11(9)16-7-3-6-15-2;/h4-5H,3,6-8H2,1-2H3;1H
InChIKeyLLZGVNXBZLAFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-Oxide Hydrochloride: A Dual-Purpose Pyridine N-Oxide Intermediate for PPI Synthesis and Impurity Control


2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride (CAS 1173289-20-7; free base CAS 924663-39-8) is a chloromethyl-functionalized pyridine N-oxide derivative bearing a 3-methoxypropoxy side chain at the 4-position and a methyl group at the 3-position . With a molecular formula of C₁₁H₁₇Cl₂NO₃ and molecular weight of 282.16 g/mol, this compound occupies a distinctive niche at the intersection of two major proton pump inhibitor (PPI) chemical spaces: it serves simultaneously as a designated Rabeprazole process-related impurity (Rabeprazole Impurity 11/33/41) and as a strategic N-oxide intermediate in the synthesis of Tenatoprazole and related pyridinylmethylsulfinyl benzimidazole drugs [1][2].

Why 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-Oxide Hydrochloride Cannot Be Replaced by Non-Oxide Pyridine Analogs or Simpler PPI Intermediates


The presence of the N-oxide functionality fundamentally alters the physicochemical and synthetic behavior of this chloromethylpyridine scaffold relative to its non-oxide congeners. Pyridine N-oxides exhibit approximately 10⁴-fold lower basicity than the corresponding pyridines (pKₐ ~1.38 for 2,3-dimethylpyridine N-oxide versus ~5.2 for the parent pyridine), which profoundly impacts reaction compatibility, extraction behavior, and chromatographic retention [1]. The N-oxide oxygen introduces an additional hydrogen-bond acceptor, shifting the predicted logP from 2.54 (non-oxide free base) to approximately 0.8 (N-oxide form)—a ~55-fold difference in lipophilicity that dictates solvent selection for extraction, preparative HPLC method development, and in-process control [2][3]. Critically, in synthetic routes to rabeprazole and tenatoprazole, the N-oxide intermediate enables direct one-pot conversion strategies that bypass three discrete synthetic steps required in classical non-oxide routes [4]. Substituting the non-oxide analog (CAS 117977-20-5 or 153259-31-5) for this N-oxide would therefore not only alter physical handling properties but would also foreclose specific synthetic pathway advantages documented in the primary literature.

Quantitative Differentiation Evidence: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-Oxide Hydrochloride Versus Closest Analogs


Synthetic Step Economy: N-Oxide Intermediate Route Eliminates Three Steps in Rabeprazole Sodium Manufacture

In the classical six-step synthesis of rabeprazole sodium, the N-oxide intermediate 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide must proceed through O-acetylation (step 3), thermal rearrangement (step 4), and alkaline hydrolysis (step 5) before chlorination yields the key 2-chloromethylpyridine coupling partner. Jadhav et al. (2011) demonstrated that by exploiting the N-oxide intermediate directly—treating it with p-toluenesulfonyl chloride and triethylamine in refluxing dichloromethane—the chloromethyl intermediate can be obtained in a single transformation, obviating intermediates 3, 4, and 5 entirely [1]. This N-oxide-retaining strategy reduces the total synthetic sequence from six discrete isolated intermediates to three, directly impacting manufacturing timeline and cumulative yield loss. The target compound, as the chloromethyl N-oxide itself (rather than the non-oxide chloromethyl analog), represents the oxidized entry point into this shortened synthetic manifold, enabling direct condensation with 2-mercaptobenzimidazole derivatives in the N-oxide oxidation state followed by in situ reduction [2].

Rabeprazole synthesis N-oxide intermediate step economy process chemistry PPI manufacturing

Lipophilicity Differential: 55-Fold Lower logP of the N-Oxide Versus Non-Oxide Analog

The N-oxide functional group introduces a highly polarized N⁺–O⁻ dipole that dramatically reduces lipophilicity. The predicted logP of the target N-oxide (free base, CAS 924663-39-8) is 0.8, whereas the non-oxide analog 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (CAS 117977-20-5) exhibits a predicted logP of 2.5441 [1][2]. This represents a ΔlogP of −1.74, corresponding to an approximately 55-fold lower octanol-water partition coefficient for the N-oxide form. The topological polar surface area (TPSA) increases from 31.35 Ų (non-oxide) to 43.92 Ų (N-oxide), reflecting the additional hydrogen-bond acceptor capacity of the N-oxide oxygen [2][3]. The hydrochloride salt (CAS 1173289-20-7) further enhances aqueous solubility due to ionization.

LogP partition coefficient chromatographic retention extraction efficiency solvent selection

Basicity Differential: N-Oxide Form is ~10⁴-Fold Less Basic, Enabling Acid-Compatible Reaction Conditions

Pyridine N-oxides are fundamentally weaker bases than their parent pyridines. The predicted pKₐ of the conjugate acid of 2,3-dimethylpyridine N-oxide is 1.38 ± 0.10, compared to approximately 5.2 for the parent 2,3-dimethylpyridine [1]. This difference of approximately 3.8 pKₐ units translates to the N-oxide being roughly 6,300-fold less basic. In practical terms, the HCl salt of the target N-oxide (CAS 1173289-20-7, MW 282.16) is a stable, isolable crystalline solid, whereas the non-oxide pyridine hydrochloride (CAS 153259-31-5, MW 266.16) exhibits a melting point of 113–115 °C and different storage requirements (refrigerator) . The reduced basicity of the N-oxide permits reactions to be conducted under acidic conditions that would protonate and deactivate the non-oxide pyridine nitrogen, expanding the accessible reaction space for downstream transformations.

pKa basicity pyridine N-oxide acid compatibility reaction condition design

Commercial Purity Tier Differentiation: Pharma-Grade (>99%) HCl Salt Availability Versus Standard-Grade Non-Oxide

The hydrochloride salt of the N-oxide (CAS 1173289-20-7) is commercially available at two distinct purity tiers: a standard research grade at 96% purity (Bidepharm, with batch-specific NMR, HPLC, and GC certificates of analysis) and a pharmaceutical-grade specification at >99% purity (SynHet, complying with USP, BP, and Ph. Eur. monographs) . The free base N-oxide (CAS 924663-39-8) is offered at ≥95% purity as a Rabeprazole impurity reference standard (CymitQuimica, TLC brand; CATO Research) for ANDA/DMF analytical method validation . In contrast, the non-oxide analog 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (CAS 117977-20-5) is typically supplied at 95%+ or 96% standard purity, with no identified vendor offering a >99% pharmaceutical-grade specification .

purity specification pharma grade reference standard ANDA DMF quality control

Dual Regulatory Identity: Concurrent Designation as Rabeprazole Impurity 11 and Tenatoprazole Synthetic Intermediate

The target N-oxide compound (free base CAS 924663-39-8) is uniquely classified under multiple regulatory and synthetic identities that no single structural analog possesses. It is cataloged as Rabeprazole Impurity 11 (ChemWhat), Rabeprazole Impurity 33 (CATO), and Rabeprazole Impurity 41 (multiple suppliers), and is explicitly described as a halogenated byproduct requiring rigorous analytical control in synthetic processes and formulations [1][2]. Simultaneously, the same N-oxide scaffold serves as a key intermediate in the synthesis of Tenatoprazole (Ulsacare®), a structurally distinct PPI bearing an imidazopyridine core rather than the benzimidazole core of rabeprazole [3]. The non-oxide analog (CAS 117977-20-5) is classified solely as Rabeprazole Impurity (Chloro Intermediate) and does not appear in Tenatoprazole synthetic routes. The 3-methoxypropoxy side chain at position 4 is the critical pharmacophoric element shared with rabeprazole, distinguishing this compound from the simpler 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) used in omeprazole/esomeprazole manufacture .

regulatory impurity Rabeprazole Tenatoprazole reference standard pharmacopeial compliance

Optimal Application Scenarios for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-Oxide Hydrochloride Based on Evidence


Rabeprazole Sodium ANDA/DMF Impurity Method Development and Validation

As the designated Rabeprazole Impurity 11/33/41, the N-oxide hydrochloride is the required reference standard for developing and validating stability-indicating HPLC methods for rabeprazole sodium drug substance and drug product [1]. The compound's characteristic logP of ~0.8 dictates reversed-phase HPLC retention behavior distinctly different from the non-oxide chloro intermediate (logP 2.54), necessitating its use as an authentic co-injected standard to confirm chromatographic resolution from the API peak and other process impurities [2]. Its availability at >99% purity (SynHet, pharma grade) supports method validation per ICH Q2(R1) guidelines for linearity, accuracy, and LOD/LOQ determination .

Shortened Synthetic Route Development for Rabeprazole and Related Benzimidazole PPIs

Process chemistry groups developing cost-reduced Rabeprazole sodium manufacturing routes can exploit the N-oxide intermediate strategy demonstrated by Jadhav et al. (2011), wherein the N-oxide chloromethyl derivative undergoes direct condensation with 2-mercaptobenzimidazole followed by in situ reduction, bypassing three conventional synthetic steps [3]. The target compound serves as the key entry point into this abbreviated pathway. The 55-fold lower lipophilicity of the N-oxide versus the non-oxide analog also favors aqueous-biphasic workup conditions, reducing organic solvent consumption in large-scale processing [2].

Tenatoprazole Process Impurity Identification and Reference Standard Procurement

During the bulk synthesis of Tenatoprazole (Ulsacare®), the N-oxide of the chloromethylpyridine intermediate is both a potential process-related impurity and a synthetic intermediate en route to the final API [4]. The compound's reduced basicity (pKa ~1.38 vs. ~5.2 for the non-oxide) enables chemoselective transformations under acidic conditions that would be incompatible with non-oxide pyridine intermediates, providing synthetic chemists with orthogonal reactivity options for late-stage functionalization . QC laboratories supporting Tenatoprazole manufacturing require this compound as an impurity marker for batch release testing.

Cross-PPI Impurity Profiling in Multi-Product GMP Facilities

In GMP facilities manufacturing multiple PPI APIs (e.g., rabeprazole, tenatoprazole, omeprazole), the N-oxide compound uniquely spans two drug substance impurity profiles—Rabeprazole Impurity 11 and Tenatoprazole N-oxide intermediate/impurity—whereas non-oxide comparators such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3, mp 128-131 °C) are restricted to single-API intermediate roles (omeprazole/esomeprazole) . This dual applicability reduces the number of distinct impurity reference standards requiring inventory management, qualification, and periodic re-certification in multi-product QC laboratories.

Quote Request

Request a Quote for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.